molecular formula C11H14O4 B13967307 4-Butyl-2,5-dihydroxybenzoic acid CAS No. 686708-81-6

4-Butyl-2,5-dihydroxybenzoic acid

Cat. No.: B13967307
CAS No.: 686708-81-6
M. Wt: 210.23 g/mol
InChI Key: MVHHQTYNTSJWFF-UHFFFAOYSA-N
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Description

4-Butyl-2,5-dihydroxybenzoic acid (CAS: Not explicitly provided in evidence; structurally related to 4-tert-butyl-2,5-dihydroxybenzoic acid, CAS 460750-26-9 ) is a substituted benzoic acid derivative featuring a butyl group at the 4-position and hydroxyl groups at the 2- and 5-positions. This compound belongs to the dihydroxybenzoic acid family, which is known for diverse applications in pharmaceuticals, supramolecular chemistry, and organic synthesis.

Properties

CAS No.

686708-81-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-butyl-2,5-dihydroxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-2-3-4-7-5-10(13)8(11(14)15)6-9(7)12/h5-6,12-13H,2-4H2,1H3,(H,14,15)

InChI Key

MVHHQTYNTSJWFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2,5-dihydroxybenzoic acid typically involves the hydroxylation of butylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates under high pressure and temperature .

Industrial Production Methods: Industrial production of hydroxybenzoic acids often involves the extraction from natural sources such as plants, where they are present as secondary metabolites . The extraction process includes solvent extraction, purification, and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

    Reduction: The compound can be reduced to form hydroquinones.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butyl-2,5-dihydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

4-tert-Butyl-2,5-dihydroxybenzoic Acid
  • Structure : Differs by the branched tert-butyl group at the 4-position instead of a linear butyl chain.
  • Applications : Used as a reference standard and synthetic precursor; commercially available from at least three suppliers .
3,4-Dihydroxybenzoic Acid (Caffeic Acid)
  • Structure : Hydroxyl groups at 3- and 4-positions instead of 2- and 5-positions.
  • Applications : Widely used in pharmacological research, food/cosmetic studies, and as a precursor for antibiotics (e.g., penicillin derivatives synthesized via laccase catalysis) .
  • Key Difference : The ortho-dihydroxy arrangement in caffeic acid facilitates antioxidant activity, whereas the 2,5-dihydroxy configuration in 4-butyl derivatives may favor hydrogen-bonded supramolecular assemblies .
4-Hydroxybenzoic Acid
  • Structure : Single hydroxyl group at the 4-position.
  • Key Difference : The absence of a second hydroxyl group limits its ability to form complex hydrogen-bonded networks, unlike 4-butyl-2,5-dihydroxybenzoic acid .

Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point/Stability Solubility Notable Applications
This compound 4-butyl, 2,5-OH Not reported Likely moderate in organic solvents Supramolecular salts, drug intermediates
4-tert-Butyl-2,5-dihydroxybenzoic acid 4-tert-butyl, 2,5-OH Not reported Lower polarity due to tert-butyl Reference standard, fine chemicals
3,4-Dihydroxybenzoic acid 3,4-OH Yellow crystals High in polar solvents Antioxidants, antibiotic synthesis
4-Hydroxybenzoic acid 4-OH 214–217°C (decomposes) Moderate in water R&D applications

Supramolecular and Crystallographic Behavior

This compound and its analogs exhibit distinct crystallization patterns:

  • Hydrogen Bonding : In 4-(2,5-dihexyloxyphenyl)benzoic acid, O–H⋯O hydrogen bonds form dimers via crystallographic inversion centers . Similar behavior is observed in salts of 2,5-dihydroxybenzoic acid with riluzole (RLZ), where hydroxyl positions dictate hydrogen-bonding networks .
  • Steric Effects : Linear alkyl chains (e.g., butyl) may promote closer packing compared to branched analogs (e.g., tert-butyl), influencing melting points and solubility .

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